molecular formula C21H25N3O7S B2715362 ethyl 3-carbamoyl-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864925-70-2

ethyl 3-carbamoyl-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2715362
CAS No.: 864925-70-2
M. Wt: 463.51
InChI Key: KPDRADYGTWTFTM-UHFFFAOYSA-N
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Description

Ethyl 3-carbamoyl-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C21H25N3O7S and its molecular weight is 463.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • The synthesis of tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation process demonstrates the compound's utility in producing highly functionalized derivatives with complete regioselectivity, highlighting its versatility in chemical synthesis (Zhu, Lan, & Kwon, 2003).
  • Research on thieno[3,4-d]pyrimidines by the reactions of 3-amino-4-carbamoylthiophene derivatives with 1,3-dicarbonyl compounds further underscores the compound's role in heterocyclic chemistry, leading to the creation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates (Ryndina et al., 2002).

Potential Anticancer Applications

  • A study on the synthesis of potential anticancer agents involving pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines reveals the therapeutic potential of similar compounds in inhibiting the proliferation of cultured L1210 cells and enhancing the survival of mice bearing P388 leukemia (Temple et al., 1983).
  • The exploration of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors for new heterocycles, including evaluation against colon HCT-116 human cancer cell line, indicates the anticancer activity of these compounds (Abdel-Motaal, Alanzy, & Asem, 2020).

Novel Synthetic Approaches and Biological Evaluation

  • Studies on novel benzothiazole containing derivatives and their one pot, solvent-free microwave assisted synthesis emphasize the importance of efficient, environmentally friendly methods in creating compounds with potential antibacterial, antioxidant, and antitubercular activities (Bhoi et al., 2016).

Advanced Heterocyclic Synthesis

  • The synthesis and reactivity of pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems demonstrate the compound's utility in creating polyfunctionalized pyrroles and thiophenes, offering orthogonal synthesis methods for compounds not easily obtained by other chemical means (Cheng, Peng, & Li, 2010).

Properties

IUPAC Name

ethyl 3-carbamoyl-2-[(3,4,5-trimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O7S/c1-5-31-21(27)24-7-6-12-15(10-24)32-20(16(12)18(22)25)23-19(26)11-8-13(28-2)17(30-4)14(9-11)29-3/h8-9H,5-7,10H2,1-4H3,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDRADYGTWTFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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